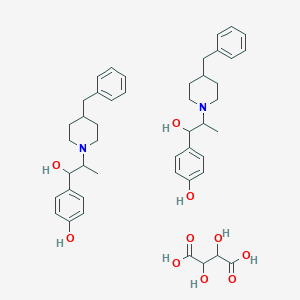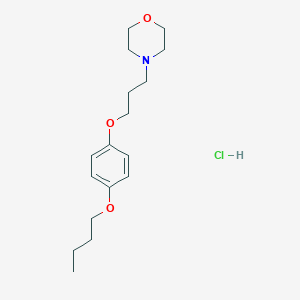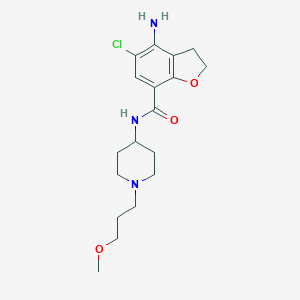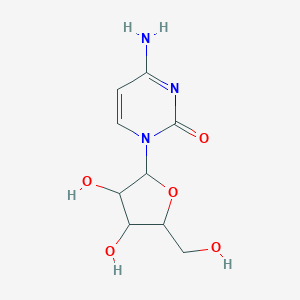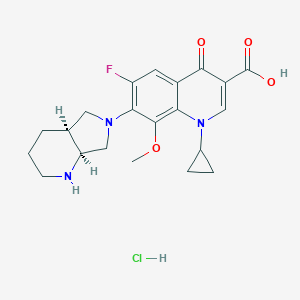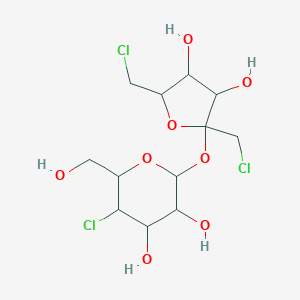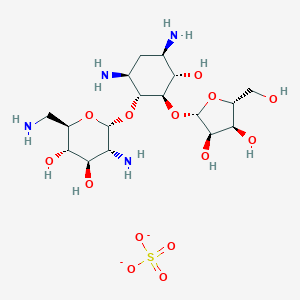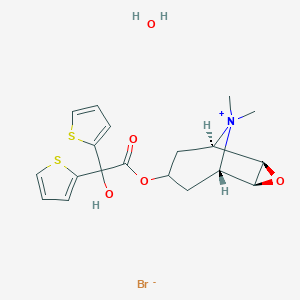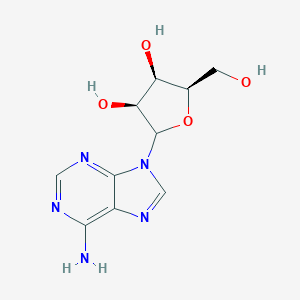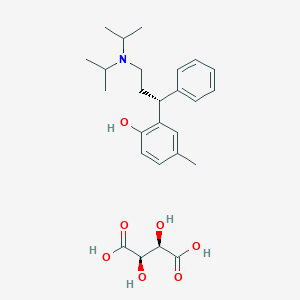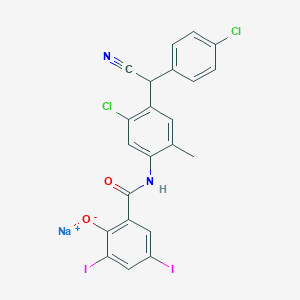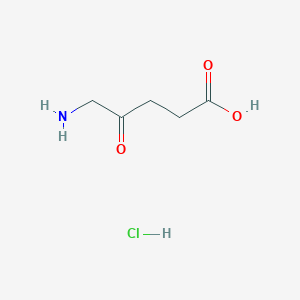
5-Aminolevulinato de ácido clorhídrico
Descripción general
Descripción
Aminolevulinic acid hydrochloride: is a hydrochloride salt form of aminolevulinic acid, a naturally occurring non-proteinogenic amino acid. It is an essential precursor in the biosynthesis of tetrapyrroles, such as heme, chlorophyll, and vitamin B12. This compound is widely used in medical and scientific research, particularly in photodynamic therapy and fluorescence-guided surgery .
Aplicaciones Científicas De Investigación
Aminolevulinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry:
Biology:
Medicine:
- Utilized in photodynamic therapy for the treatment of actinic keratosis and certain types of cancer .
- Employed in fluorescence-guided surgery to visualize malignant tissues .
Industry:
Mecanismo De Acción
Aminolevulinic acid hydrochloride exerts its effects through its conversion to protoporphyrin IX, a photoactive compound. When exposed to specific wavelengths of light, protoporphyrin IX generates reactive oxygen species, leading to cell damage and apoptosis in targeted cells. This mechanism is particularly useful in photodynamic therapy for cancer treatment .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-Aminolevulinic acid hydrochloride plays a significant role in biochemical reactions. It is produced from succinyl-CoA and glycine as an intermediate in heme synthesis . It is also a photosensitizer, forming oxygen radicals with light energy . The compound interacts with several enzymes and proteins, including glutamyl-tRNA synthetase (GltX), glutamyl-tRNA reductase (HemA), and glutamate-1-semialdehyde aminotransferase (HemL) .
Cellular Effects
5-Aminolevulinic acid hydrochloride has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the expression levels of downstream genes affect enzyme activity and transcription of the 5-Aminolevulinic acid hydrochloride biosynthesis pathway, as well as cell growth .
Molecular Mechanism
The molecular mechanism of 5-Aminolevulinic acid hydrochloride involves its conversion into protoporphyrin IX, a powerful photosensitizer that causes a photosensitive effect . This conversion process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Aminolevulinic acid hydrochloride vary with different dosages in animal models. For example, it has been shown to improve iron status and immune response in livestock .
Metabolic Pathways
5-Aminolevulinic acid hydrochloride is involved in the metabolic pathways of tetrapyrrole biosynthesis, including the synthesis of chlorophyll, heme, and vitamin B12 . It interacts with enzymes such as glutamyl-tRNA synthetase (GltX), glutamyl-tRNA reductase (HemA), and glutamate-1-semialdehyde aminotransferase (HemL) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aminolevulinic acid hydrochloride can be synthesized through various methods. One common method involves the reaction of succinic anhydride with amide acetate under controlled conditions . Another method involves the Shemin pathway, where aminolevulinic acid is formed from the condensation of succinyl-CoA and glycine .
Industrial Production Methods: In industrial settings, aminolevulinic acid hydrochloride is produced using proprietary synthetic methods. The compound is typically stored at low temperatures to maintain stability and prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: Aminolevulinic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Aminolevulinic acid can be oxidized to form protoporphyrin IX, a key intermediate in heme biosynthesis.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Aminolevulinic acid can undergo substitution reactions with various reagents to form new compounds.
Major Products: The major products formed from these reactions include protoporphyrin IX and other tetrapyrrole derivatives, which are crucial in biological processes such as oxygen transport and photosynthesis .
Comparación Con Compuestos Similares
Similar Compounds:
Methyl aminolevulinate: Another compound used in photodynamic therapy, but with different pharmacokinetic properties.
δ-Aminolevulinic acid: A similar compound with slight variations in its chemical structure and applications.
Uniqueness: Aminolevulinic acid hydrochloride is unique due to its high efficacy in penetrating tumor cell membranes and its ability to selectively accumulate in malignant tissues, making it highly effective in fluorescence-guided surgery and photodynamic therapy .
Propiedades
IUPAC Name |
5-amino-4-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFONARZHCSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045914 | |
| Record name | Aminolevulinic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5451-09-2 | |
| Record name | Aminolevulinic acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminolevulinic acid hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5451-09-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5451-09-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aminolevulinic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOLEVULINIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35KBM8JGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 5-ALA?
A1: 5-ALA is a precursor in the heme biosynthesis pathway. When administered, it leads to the accumulation of protoporphyrin IX (PpIX), a fluorescent photosensitizer, within cells. [] Upon light activation, PpIX generates reactive oxygen species (ROS), primarily singlet oxygen, which induce cell death. [, ]
Q2: How does 5-ALA differentiate between healthy and cancerous tissues?
A2: 5-ALA-induced PpIX tends to accumulate preferentially in rapidly dividing cells like cancer cells due to differences in metabolism and enzyme activity. [, ] This allows for selective targeting and visualization of cancerous tissues during fluorescence-guided surgery. [, , ]
Q3: What is the molecular formula and weight of 5-ALA hydrochloride?
A3: The molecular formula is C5H10ClNO3, and its molecular weight is 167.6 g/mol.
Q4: Are there specific spectroscopic techniques used to characterize 5-ALA?
A4: While spectroscopic data isn't extensively discussed in the provided research, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment of 5-ALA hydrochloride.
Q5: Have any structural modifications to 5-ALA been explored, and how do they impact its activity?
A6: Research mentions the use of 5-aminolevulinate methyl ester hydrochloride (MAL-HCl) and 5-aminolevulinate phosphate (ALA-P) as alternatives to 5-ALA hydrochloride in photodynamic therapy. [] Some studies suggest that ALA-P might accumulate more selectively than 5-ALA hydrochloride, potentially leading to lower pain levels during treatment. []
Q6: What are the SHE (Safety, Health, and Environment) considerations surrounding 5-ALA hydrochloride use?
A8: While specific SHE regulations are not outlined in the provided research, pharmaceutical-grade 5-ALA hydrochloride undergoes rigorous safety and efficacy testing before approval for medical use, as exemplified by the European Medicines Agency's assessment. []
Q7: How is 5-ALA hydrochloride administered, and what is known about its absorption, distribution, metabolism, and excretion (ADME)?
A9: 5-ALA hydrochloride is administered orally or topically, depending on the application. [, , ] While specific ADME details are not extensively discussed in the provided research, it's known that 5-ALA is metabolized to PpIX, which plays a central role in its mechanism of action. [, ]
Q8: What preclinical and clinical evidence supports the efficacy of 5-ALA in treating various conditions?
A10: Multiple studies demonstrate the efficacy of 5-ALA-mediated photodynamic therapy in treating actinic keratosis, [, , , ] basal cell carcinoma, [, , ] and condylomata acuminata. [] It also shows promise in treating vulvar intraepithelial neoplasia, [] laryngeal papillomatosis, [] and bladder cancer. [, , ]
Q9: What analytical methods are used to assess the concentration and purity of 5-ALA hydrochloride?
A11: While specific methods are not detailed in the provided research, techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed for quantifying 5-ALA hydrochloride and assessing its purity. []
Q10: What are some key research tools and resources facilitating 5-ALA research?
A12: The development of fluorescence imaging techniques and specialized equipment, like the LESA-01-BIOSPEK spectrum analyzer, has significantly advanced the application of 5-ALA in fluorescence-guided surgery. []
Q11: What historical milestones have shaped the field of 5-ALA research?
A13: The FDA's approval of 5-ALA for photodynamic therapy in 1996 marked a significant milestone, paving the way for its widespread clinical use. []
Q12: How does 5-ALA research intersect with other scientific disciplines?
A14: 5-ALA research bridges various disciplines, including photochemistry, oncology, dermatology, urology, and microbiology, fostering collaborations and driving innovation in diagnostics and therapeutics. [, , , , , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



